molecular formula C4H11BF3KSi B6245472 potassium trifluoro[(trimethylsilyl)methyl]boranuide CAS No. 569370-67-8

potassium trifluoro[(trimethylsilyl)methyl]boranuide

Cat. No.: B6245472
CAS No.: 569370-67-8
M. Wt: 194.1
InChI Key:
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Description

Potassium trifluoro[(trimethylsilyl)methyl]boranuide is a chemical compound with the molecular formula C4H11BF3Si.K. It belongs to the class of organoboron compounds and is known for its unique reactivity and stability. This compound is often used in organic synthesis and various industrial applications due to its ability to facilitate a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro[(trimethylsilyl)methyl]boranuide typically involves the reaction of trimethylsilylmethyl lithium with boron trifluoride in the presence of potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro[(trimethylsilyl)methyl]boranuide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions often involve the replacement of the trifluoromethyl group with other functional groups.

Major Products Formed: The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry: In organic chemistry, potassium trifluoro[(trimethylsilyl)methyl]boranuide is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are essential for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and the development of new pharmaceuticals. Its unique reactivity makes it a valuable tool for probing biological systems.

Medicine: In the field of medicine, this compound is used in the synthesis of drug candidates. Its ability to facilitate various chemical transformations makes it an important reagent in medicinal chemistry.

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in a wide range of industrial applications.

Mechanism of Action

The mechanism by which potassium trifluoro[(trimethylsilyl)methyl]boranuide exerts its effects involves the formation of organoboron intermediates. These intermediates participate in various chemical reactions, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being carried out.

Comparison with Similar Compounds

  • Potassium trifluoromethanesulfonate

  • Potassium trifluoromethanesulfonimide

  • Potassium bis(trifluoromethanesulfonyl)imide

Uniqueness: Potassium trifluoro[(trimethylsilyl)methyl]boranuide is unique in its ability to facilitate a wide range of chemical transformations, including cross-coupling reactions. Its stability and reactivity make it a valuable reagent in both research and industrial applications.

Properties

CAS No.

569370-67-8

Molecular Formula

C4H11BF3KSi

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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